molecular formula C9H10O B052093 3'-Methylacetophenone CAS No. 585-74-0

3'-Methylacetophenone

Cat. No. B052093
CAS RN: 585-74-0
M. Wt: 134.17 g/mol
InChI Key: FSPSELPMWGWDRY-UHFFFAOYSA-N
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Description

3-Methylacetophenone (3-MAP) is a colorless, volatile liquid with a strong, sweet-smelling aroma. It is a synthetic compound used in the manufacture of fragrances, flavorings, and pharmaceuticals. It is also used as a flavoring agent in foods and beverages. 3-MAP is a key component of a wide range of products, including perfumes, cosmetics, and personal care products. It is also used in the manufacture of drugs, such as anti-inflammatory agents, anti-fungal agents, and anti-bacterial agents.

Scientific Research Applications

  • Exocrine Compounds in Ants : 2-Hydroxy-6-methylacetophenone, a compound related to 3'-Methylacetophenone, has been identified as an exocrine compound in several neotropical species of ants in the dolichoderine genus Hypoclinea. It is noteworthy that neither 2-Hydroxy-6-methylacetophenone nor 2-acetoxy-6-methylacetophenone had been reported as natural products prior to this discovery (Jones, Blum, & Fales, 1981).

  • Phosphorescence Studies : Research on p-methylacetophenone has shown that its phosphorescence in a nonpolar solvent at low temperatures is composed of two components, attributed to the π,π* triplet states of the monomer and dimer. This suggests potential applications in photophysics and photochemistry (Tanimoto, Hirota, & Nagakura, 1975).

  • Formation from Citral : A study on the formation mechanism of p-methylacetophenone from citral under acidic conditions revealed that it can be formed via a radical intermediate. This research is significant for understanding flavor and fragrance chemistry (Ueno, Masuda, & Ho, 2004).

  • Synthesis and Antimycobacterial Activity : Novel heterocycles derived from 4-hydroxy-3-methylacetophenone have been synthesized and evaluated for their antimycobacterial activities against Mycobacterium tuberculosis. This highlights its potential application in developing new antimicrobial agents (Yar, Siddiqui, & Ali, 2007).

  • Inhibition of Citral Off-Odor Formation : Studies have shown that certain plant extracts can inhibit the formation of p-methylacetophenone, a potent off-odorant from citral degradation. This research is relevant for food science and technology (Liang, Wang, Simon, & Ho, 2004).

Safety and Hazards

3’-Methylacetophenone is a combustible liquid . It is harmful in contact with skin or if inhaled . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling it . It should be stored in a well-ventilated place and kept cool .

Mechanism of Action

Target of Action

3’-Methylacetophenone, also known as Methyl m-tolyl ketone , is a naturally occurring phenolic compound found in over 24 plant families and fungi strains It’s known that acetophenones, the class of compounds to which 3’-methylacetophenone belongs, have been reported to exhibit a wide range of biological activities including cytotoxicity, antimicrobial, antimalarial, antioxidant, and antityrosinase activities .

Mode of Action

Acetophenones are known to interact with various biological targets due to their phenolic nature . They can act as antioxidants, neutralizing harmful free radicals, or as enzyme inhibitors, blocking the activity of certain enzymes. More research is needed to elucidate the specific interactions of 3’-Methylacetophenone with its targets.

Biochemical Pathways

These may include pathways related to oxidative stress, inflammation, and cellular metabolism .

Pharmacokinetics

Its physical and chemical properties such as its molecular weight (13418 g/mol), boiling point (218-220 °C), and density (0986 g/mL at 25 °C) suggest that it may have good bioavailability .

Result of Action

Based on the known activities of acetophenones, it can be inferred that 3’-methylacetophenone may have potential antioxidant, antimicrobial, and anti-inflammatory effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3’-Methylacetophenone. For instance, temperature, pH, and the presence of other substances can affect its stability and activity. It’s also worth noting that 3’-Methylacetophenone is classified as a combustible liquid, and its handling and storage require specific safety measures .

properties

IUPAC Name

1-(3-methylphenyl)ethanone
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InChI

InChI=1S/C9H10O/c1-7-4-3-5-9(6-7)8(2)10/h3-6H,1-2H3
Source PubChem
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InChI Key

FSPSELPMWGWDRY-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C
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Molecular Formula

C9H10O
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DSSTOX Substance ID

DTXSID5074717
Record name Ethanone, 1-(3-methylphenyl)-
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Molecular Weight

134.17 g/mol
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Physical Description

Clear light yellow liquid; [Sigma-Aldrich MSDS]
Record name 3-Methylacetophenone
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Vapor Pressure

0.22 [mmHg]
Record name 3-Methylacetophenone
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CAS RN

585-74-0
Record name 3′-Methylacetophenone
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Record name 3'-Methylacetophenone
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Record name 3-methylacetophenone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 3'-methylacetophenone?

A1: The molecular formula of this compound is C9H10O, and its molecular weight is 134.17 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: this compound can be characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) [].

Q3: How do structural modifications of this compound affect its acaricidal activity?

A3: Research indicates that the introduction of hydroxyl and methyl groups onto the acetophenone skeleton, leading to derivatives like 2'-hydroxy-4'-methylacetophenone, significantly influences acaricidal activity against dust mites like Dermatophagoides farinae [].

Q4: Can this compound be produced through catalytic reactions?

A5: Yes, this compound can be synthesized via the Claisen-Schmidt reaction using 3,4-dimethoxybenzaldehyde and 3-methylacetophenone as starting materials, resulting in the formation of 3-(3,4-dimethoxyphenyl)-l-(3-tolyl)-2-propenone. Subsequent reduction of the olefinic bond in this chalcone yields this compound [].

Q5: Is this compound a significant product in the cross-ketonisation of ethyl acetate with substituted ethyl benzoates?

A6: Yes, in the cross-ketonisation of ethyl acetate with substituted ethyl benzoates over alumina catalysts, 3-methylacetophenone is produced with the highest yield (62%) at 723 K [].

Q6: What is the role of alumina in the cross-ketonisation reaction of ethyl acetate and ethyl benzoate?

A7: While various metal oxide catalysts (Mn, Ce, Zr) on alumina were tested, pure alumina exhibited the highest selectivity and moderate activity for acetophenone production (51% yield at 723 K) in the cross-ketonisation of ethyl acetate and ethyl benzoate [].

Q7: How does the introduction of bulky alkyl or trifluoromethyl groups affect the thermal properties of metal chelates of o-acylphenols?

A8: Introducing bulky groups like alkyl or trifluoromethyl into beryllium chelates of compounds like 2-hydroxy-3-methylacetophenone significantly increases their thermal stability and relative volatility [].

Q8: What analytical techniques are employed to identify and quantify this compound in complex mixtures?

A9: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a common technique used for identifying and quantifying this compound in various matrices, including plant extracts and essential oils [, , , ].

Q9: How is the quality of Radix Euphorbiae Fischerianae assessed, and what is the role of 2,4-dihydroxy-6-methoxy-3-methylacetophenone in this process?

A10: The quality of Radix Euphorbiae Fischerianae is controlled using Thin Layer Chromatography (TLC) and quantified using Reverse Phase - High Performance Liquid Chromatography (RP-HPLC). 2,4-dihydroxy-6-methoxy-3-methylacetophenone serves as a crucial marker compound in these analyses, ensuring the quality and consistency of the herbal medicine [, ].

Q10: Does Euphorbia ebracteolata Hayata extract possess anti-melanoma activity, and what is the role of its constituent, 2,4-dihydroxy-6-methoxy-3-methylacetophenone?

A11: Yes, Euphorbia ebracteolata Hayata extract demonstrates anti-melanoma activity in a zebrafish/melanoma model. Specifically, the acetophenone derivative, 2,4-dihydroxy-6-methoxy-3-methylacetophenone (ECB), exhibits inhibitory effects on melanoma-induced blood vessel hyperplasia, highlighting its potential as an anti-tumor agent [].

Q11: Does the methanolic extract of Spilanthes filicaulis (MESFL) exhibit antidiabetic potential, and what is the role of 4-hydroxy-3-methylacetophenone?

A12: Yes, MESFL displays strong antidiabetic activity by inhibiting α-amylase and α-glucosidase. Computational studies indicate that 4-hydroxy-3-methylacetophenone, identified in MESFL through GC-MS, shows strong binding affinity to α-glucosidase, suggesting its potential role in the observed antidiabetic effects [].

Q12: Does the essential oil from Angelica sinensis exhibit any biological activities, and what are the key components responsible for these effects?

A13: Yes, the essential oil from Angelica sinensis, which contains 4-hydroxy-3-methylacetophenone as one of its components, exhibits anti-inflammatory activities in vitro and in vivo by inhibiting the production of inflammatory cytokines. This highlights the potential therapeutic value of the essential oil and its constituents [].

Q13: Are there challenges in formulating this compound, and how can these be addressed?

A13: While specific formulation challenges for this compound weren't directly addressed in the provided papers, strategies to enhance the stability and bioavailability of similar acetophenone derivatives often involve using suitable excipients, encapsulation techniques, and appropriate storage conditions.

Q14: What are the potential applications of this compound and its derivatives beyond their biological activities?

A14: this compound and its derivatives find applications in various fields, including:

  • Fragrances: Some derivatives, like 2'-hydroxy-4'-methylacetophenone, are explored for potential use in natural acaricides [].
  • Flavoring agents: this compound has been identified as a volatile component in Hawaiian green coffee beans, contributing to their aroma profile [].

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